2-(6-chloro-9H-purin-9-yl)acetic acid
Description
Significance of Purine (B94841) Scaffolds in Modern Medicinal Chemistry and Chemical Biology
Purine scaffolds are of immense significance in modern medicinal chemistry and chemical biology due to their fundamental role in biological systems. nbinno.com As essential components of nucleic acids (DNA and RNA), energy carriers (ATP), and signaling molecules, purines are recognized by a vast array of enzymes and receptors. nbinno.com This inherent biological relevance makes purine analogs attractive candidates for the development of therapeutic agents that can modulate the activity of these biomolecules. wikipedia.org The versatility of the purine ring system allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds with varied biological activities, including antiviral, anticancer, and immunosuppressive effects. wikipedia.org
Overview of N9-Substituted Purine Derivatives and their Research Context
Substitution at the N9 position of the purine ring is a common strategy in the design of purine derivatives with tailored biological activities. The N9 position is often involved in the formation of the N-glycosidic bond in nucleosides, making N9-substituted analogs of great interest as potential mimics or inhibitors of nucleoside-metabolizing enzymes. Research in this area has led to the development of numerous clinically important drugs, such as the antiviral agent acyclovir. The introduction of an acetic acid moiety at the N9 position, as seen in 2-(6-chloro-9H-purin-9-yl)acetic acid, provides a handle for further chemical modifications, such as the formation of amides with amino acids, which can influence the compound's solubility, cell permeability, and target-binding properties. researchgate.net
Rationale for Academic Investigation of this compound
The academic investigation of this compound is driven by its potential as a versatile intermediate in the synthesis of more complex purine derivatives. The presence of a reactive chlorine atom at the C6 position allows for nucleophilic substitution reactions, enabling the introduction of a variety of functional groups. This chemical reactivity makes it a valuable building block for creating libraries of novel compounds for high-throughput screening and drug discovery programs. A closely related analog, 2-amino-6-chloro-9H-purine-9-acetic acid, has been utilized as a starting material in the synthesis of various purine derivatives, highlighting the utility of such scaffolds. chemicalbook.com
Historical Context of Purine Analog Research Relevant to this compound
The historical context of purine analog research dates back to the mid-20th century with the pioneering work of George Hitchings and Gertrude Elion, who developed the first purine antimetabolites, 6-mercaptopurine (B1684380) and thioguanine. nih.govresearchgate.net Their research established the principle of targeting purine metabolic pathways for therapeutic intervention, particularly in the treatment of cancer. nih.gov This foundational work paved the way for the development of a wide range of purine analogs with diverse therapeutic applications. The synthesis and investigation of compounds like this compound are a direct continuation of this legacy, aiming to expand the chemical space of purine derivatives and explore their potential in new therapeutic areas.
Interactive Data Table: Physicochemical Properties of a Related Compound
| Property | Value | Source |
| Molecular Formula | C7H6ClN5O2 | chemscene.com |
| Molecular Weight | 227.61 g/mol | chemscene.com |
| Melting Point | >300 °C | chemicalbook.com |
| pKa | 3.39 ± 0.10 (Predicted) | N/A |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | -20°C | chemscene.com |
Detailed Research Findings: Synthesis and Reactivity
A likely synthetic route to this compound involves the alkylation of 6-chloropurine (B14466) with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the ester. This approach is analogous to the synthesis of other N9-substituted purines. For instance, the synthesis of 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol was achieved by reacting 6-chloropurine with a bromoether in the presence of a base. mdpi.com A key challenge in such syntheses is controlling the regioselectivity of the alkylation, as both the N7 and N9 positions of the purine ring are nucleophilic. However, the N9-substituted isomer is often the thermodynamically favored product. mdpi.com
The reactivity of the chlorine atom at the C6 position is a key feature of this compound, making it a valuable synthetic intermediate. This chlorine can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse range of 6-substituted purine derivatives. This chemical handle allows for the exploration of structure-activity relationships and the optimization of biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNINCNIHGAUYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 6 Chloro 9h Purin 9 Yl Acetic Acid and Its Analogues
Established Chemical Synthesis Pathways for 2-(6-Chloro-9H-purin-9-yl)acetic acid
The creation of this compound and its analogues primarily relies on the strategic modification of purine (B94841) precursors. The most common and well-documented approach involves the direct alkylation of a 6-substituted purine.
N9-Alkylation Strategies Utilizing 6-Chloropurine (B14466) Precursors
The principal method for synthesizing the title compound is the N-alkylation of 6-chloropurine with a haloacetic acid derivative, typically ethyl chloroacetate (B1199739) or bromoacetic acid, in the presence of a base. ub.edumdpi.commdpi.com This reaction introduces the acetic acid side chain onto the purine ring system. The selection of the base and solvent is critical for achieving a satisfactory yield and minimizing side products. ub.eduresearchgate.net
The reaction is generally performed by forming an anion of the purine with a base, which then acts as a nucleophile attacking the alkyl halide. researchgate.net Common bases used for this purpose include potassium carbonate, sodium hydride, and various organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). ub.edumdpi.com The solvent of choice is often a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724), which can dissolve the purine salt and facilitate the nucleophilic substitution. mdpi.comresearchgate.net For example, reacting 6-chloropurine with a bromoether in DMF using potassium carbonate as the base is a documented method. mdpi.com
The general reaction scheme is as follows: 6-Chloropurine + Haloacetic acid ester + Base → Ethyl 2-(6-chloro-9H-purin-9-yl)acetate + Salt
The resulting ester, ethyl 2-(6-chloro-9H-purin-9-yl)acetate, is then hydrolyzed, typically under acidic or basic conditions, to yield the final carboxylic acid product, this compound.
Derivatization of Acetic Acid Moiety
Once this compound is synthesized, the carboxylic acid group provides a versatile handle for further chemical modifications. Standard carboxylic acid chemistry can be applied to create a wide array of analogues. These derivatizations include:
Esterification: Reaction with various alcohols under acidic conditions to form esters.
Amidation: Coupling with amines using standard peptide coupling reagents (e.g., carbodiimides) to form amides. This approach is used to link amino acids to the purine scaffold. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(6-chloro-9H-purin-9-yl)ethanol, using reducing agents like boranes.
These derivatizations allow for the exploration of structure-activity relationships by introducing different functional groups and steric bulk at the end of the acetic acid side chain. A number of derivatives have been synthesized for research purposes, including those with tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetamido groups.
Novel and Optimized Synthetic Routes for Enhanced Yield and Purity
While traditional methods are effective, ongoing research focuses on optimizing synthetic routes to improve yield, purity, and process safety, and to reduce environmental impact.
Catalyst-Free Approaches for 6-Halopurine Reactions
Recent advancements in organic synthesis have explored catalyst-free reactions to simplify procedures and reduce contamination from residual metal catalysts. rsc.org In the context of purine alkylation, while a base is necessary to deprotonate the purine, some methods avoid the use of traditional phase-transfer or metal-based catalysts. ub.edugoogle.com For instance, the use of specific base-solvent combinations, such as tetrabutylammonium (B224687) hydroxide (B78521) in an organic solvent, can effectively promote alkylation without the need for an additional catalyst, sometimes offering superior results to conventional methods. ub.edu Microwave-assisted synthesis has also emerged as a powerful tool, often accelerating reactions and improving yields in a catalyst-free manner by providing efficient and uniform heating. ub.edu
Regioselectivity Considerations in Purine Alkylation at N9 vs N7
A significant challenge in the alkylation of purines like 6-chloropurine is controlling the regioselectivity. Alkylation can occur at two primary positions on the imidazole (B134444) ring: N7 and N9. researchgate.netnih.gov This typically results in a mixture of N7 and N9 isomers, which can be difficult to separate and lowers the yield of the desired N9 product. ub.edumdpi.com
The ratio of N9 to N7 products is influenced by several factors:
The Alkylating Agent: Bulkier alkylating agents tend to favor substitution at the less sterically hindered N9 position. tandfonline.com
The Base and Solvent: The choice of base and solvent system can significantly alter the N9/N7 ratio. For instance, using tetrabutylammonium hydroxide has been shown to provide high regioselectivity for the N9 position. ub.eduresearchgate.net In contrast, using DBU or potassium hydroxide in acetonitrile can lead to mixtures with low yields of both isomers. ub.edu
Reaction Conditions: Temperature and reaction time play a crucial role. In some cases, the N7 isomer can be converted to the more thermodynamically stable N9 isomer upon heating. mdpi.com For example, heating a mixture of N7 and N9 alkylated products can result in the complete conversion of the N7 isomer into the desired N9 product. mdpi.com
Mitsunobu reactions are often reported to be more N9-selective compared to classical alkylation methods. mdpi.com The search for highly regioselective routes is a key area of research to make the synthesis of N9-substituted purines like penciclovir (B1679225) more efficient. tandfonline.com
| Alkylating Agent | Base/Catalyst | Solvent | Conditions | N9:N7 Ratio | Reference |
|---|---|---|---|---|---|
| Methyl Iodide | DBU | Acetonitrile | 48 h, RT | 12% : 8% (Yield) | ub.edu |
| Methyl Iodide | KOH | Acetonitrile | 48 h, RT | Low Yield | ub.edu |
| Methyl Iodide | (Bu)4NOH | Acetonitrile | 30 min, 60°C, MW | Regioselective N9 (85% Yield) | ub.edu |
| Halo ether | K2CO3 | DMF | Heating | Complete conversion to N9 | mdpi.com |
| Alkyl Bromide | K2CO3 | DMF | - | Mixture of N9 and N7 | mdpi.com |
| Cyclohexylmethanol | Mitsunobu | - | - | Good N9 selectivity | mdpi.com |
Chemical Modifications and Derivatization Strategies for 2 6 Chloro 9h Purin 9 Yl Acetic Acid
Synthesis of Ester and Amide Derivatives from the Acetic Acid Moiety
The carboxylic acid group of 2-(6-chloro-9H-purin-9-yl)acetic acid is a prime target for derivatization through esterification and amidation reactions. These modifications are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.
Esterification: The synthesis of ester derivatives is typically achieved through standard acid-catalyzed esterification (Fischer-Speier method) or by using coupling agents. For instance, reacting the acetic acid moiety with an alcohol in the presence of a catalyst yields the corresponding ester. sphinxsai.com Methyl and ethyl esters of related purine (B94841) acetic acids have been synthesized in excellent yields. acs.org For example, N-alkylation of 6-chloroguanine with methyl 2-bromoacetate produces the methyl ester derivative in good yield. acs.org
Amidation: The formation of amide bonds is one of the most frequent transformations in organic synthesis. nih.gov This is commonly accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. fishersci.it Common methods include:
Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like HOBt, are used to form an activated ester intermediate that readily reacts with amines. fishersci.it
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride reacts rapidly with amines to form the amide, a process often referred to as the Schotten-Baumann reaction. fishersci.it
Catalytic Methods: Modern approaches utilize catalysts to facilitate direct amidation, improving atom economy. nih.gov For example, a ruthenium catalyst can be used with alkynes as activating agents to couple carboxylic acids and amines. nih.gov
These strategies have been applied to generate extensive libraries of amide derivatives from various purine acetic acid scaffolds for biological screening. acs.org The synthesis of amide derivatives often involves a one-step reaction where an amino acid ester is refluxed with a substituted aniline. sphinxsai.com
Purine Ring Modifications and Substitution Patterns
The purine ring of this compound, particularly the C6 and C2 positions, offers significant opportunities for structural diversification. The chlorine atom at the C6 position is an excellent leaving group, making it a key site for nucleophilic aromatic substitution (SNAr).
The C6-chloro substituent is readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This is a widely used strategy for creating libraries of 6-substituted purine derivatives.
Thiols (S-alkylation): Reaction with thiols or their corresponding thiolates leads to the formation of 6-thioether derivatives. For example, 2-amino-6-chloro-9H-purine-9-acetic acid can be used as a starting material to synthesize 6-decylthio substituted purine intermediates.
Oxy-alkyl Groups (O-alkylation): Alkoxides, derived from various alcohols, can displace the C6-chloro group to yield 6-alkoxy or 6-aryloxy purines. This method has been used to prepare 6-decyloxy substituted purine intermediates.
Amino Groups (N-alkylation): Amines, including primary, secondary, and heterocyclic amines, react with the 6-chloropurine (B14466) core to produce N6-substituted adenine (B156593) derivatives. nih.gov This reaction is fundamental in synthesizing a wide array of biologically active compounds. nih.gov For instance, aminolysis of 6-chloropurine derivatives is a key step in preparing 6-amino and 6-(cyclopropylamino)purine compounds. researchgate.net
| Starting Material | Reagent/Condition | Product Type | Reference |
| 6-Chloropurine derivative | Thiol/Thiolate | 6-Thioether purine | |
| 6-Chloropurine derivative | Alcohol/Alkoxide | 6-Alkoxy purine | |
| 6-Chloropurine derivative | Primary/Secondary Amine | N6-Substituted purine | nih.govresearchgate.net |
| 6-Chloropurine derivative | Alkyl Bromide (Photoredox/Nickel Catalysis) | C6-Alkylated purine | nih.gov |
Table 1: Examples of C6 Substitution Reactions on the Purine Ring.
While the parent compound lacks a leaving group at the C2 position, derivatives such as 2-amino-6-chloro-9H-purine-9-acetic acid serve as crucial starting materials for further modifications. chemicalbook.comscbt.com The amino group at C2 can be protected or modified, and in some synthetic schemes, a leaving group can be introduced at C2 to allow for substitutions.
A strategy for creating 2,6,9-trisubstituted purine libraries involves using a purine with a fluoro group at the C2 position. This C2-fluoro group can subsequently be substituted by primary and secondary amines. nih.gov The amino group at C2 is a key feature in many biologically active purine nucleoside analogs. medchemexpress.com For instance, 2-amino-6-chloro-9-(ribofuranosyl)-9H-purine derivatives are synthesized through a multi-step process that includes establishing the amino group at the C2 position.
Conjugation with Biologically Relevant Moieties (e.g., amino acids, nucleosides)
Conjugating the this compound scaffold to other biologically relevant molecules like amino acids or nucleosides is a powerful strategy for developing new chemical entities with enhanced properties. mdpi.com
Amino Acid Conjugates: The carboxylic acid moiety is readily coupled with the amino group of amino acids or their esters to form amide-linked conjugates. sphinxsai.com This approach has been used to synthesize 6-decyloxy or 6-decylthio-9-phenylalanine/serine or alanine-substituted purine derivatives from 2-amino-6-chloro-9H-purine-9-acetic acid. The choice of amino acid can significantly influence the properties of the resulting conjugate. mdpi.com
Nucleoside Conjugates: The purine scaffold can be linked to other nucleoside or nucleoside-like structures. For example, the synthesis of novel carbocyclic nucleoside analogues often involves the construction of a purine ring system, such as a 6-chloropurine derivative, onto a carbocyclic sugar mimic. researchgate.net
This conjugation strategy leverages the biological roles of the attached moieties to create hybrid molecules with potentially novel or improved activities. mdpi.com
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry involves the systematic and repetitive synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. nih.gov The this compound scaffold is well-suited for such approaches due to its multiple points of diversification.
A resin-capture and release strategy has been demonstrated for the creation of 2,6,9-trisubstituted purine libraries. nih.gov In this method, N9-derivatized purines are captured on a polymer support at the C6 position. Subsequent substitutions can be performed at other positions (e.g., C2) before the final product is released from the resin. nih.gov Solution-phase parallel synthesis is another effective technique used to generate libraries of purine acetamides. acs.org This approach allows for the production of higher quantities of target compounds compared to some solid-phase methods. acs.org By systematically varying the substituents at the C2, C6, and N9 positions (via the acetic acid moiety), vast and diverse libraries of purine derivatives can be generated for high-throughput screening. nih.govnih.gov
Biological Activities and Pharmacological Potential in Preclinical and Cellular Models
In Vitro Investigation of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Direct studies on the antiproliferative and cytotoxic effects of 2-(6-chloro-9H-purin-9-yl)acetic acid are limited in publicly available research. However, investigations into closely related purine (B94841) derivatives provide insights into the potential activity of this compound class. A study on the ethyl ester derivative, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate , has demonstrated notable cytotoxic activity against several human solid tumor cell lines.
This related compound exhibited potent antiproliferative effects, with IC₅₀ values in the single-digit micromolar range. The study highlights the potential of 9-substituted purine analogues as a basis for the development of novel anticancer agents. The specific IC₅₀ values for ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate against various cancer cell lines are detailed in the table below.
It is important to emphasize that these findings are for a related, but distinct, chemical entity. Further research is required to determine if this compound exhibits similar or different antiproliferative and cytotoxic properties.
Assessment of Antiviral Activity in Cell Culture Systems
Based on a comprehensive review of the available scientific literature, there are no specific studies reporting the assessment of the antiviral activity of this compound in cell culture systems. While research has been conducted on other purine derivatives, some of which have shown potential as antiviral agents, these findings cannot be directly extrapolated to the subject compound. Therefore, the antiviral profile of this compound remains to be elucidated through future experimental investigations.
Evaluation of Antimicrobial and Antifungal Activities against Pathogens
A thorough search of scientific databases reveals a lack of studies investigating the antimicrobial and antifungal activities of this compound against pathogenic microorganisms. Consequently, there is no available data to report on its efficacy as an antibacterial or antifungal agent. The potential of this compound in the field of antimicrobial research is yet to be explored.
Immunomodulatory Effects in Isolated Cell Systems
Currently, there is a lack of publicly available scientific literature detailing the specific immunomodulatory effects of this compound in isolated cell systems. Further research is required to determine its potential to modulate immune responses.
Other Investigated Biological Activities (e.g., antimetabolic, free radical scavenging)
While direct studies on this compound are limited, research on its core structure, 6-chloropurine (B14466), and its derivatives provides insight into potential biological activities, particularly concerning antimetabolic effects.
Antimetabolic Activity
The biological activity of 6-chloropurine, the parent compound of this compound, has been a subject of investigation, primarily for its role as a purine antimetabolite. Antimetabolites are compounds that interfere with normal metabolic processes, often by mimicking naturally occurring molecules and inhibiting key enzymes.
Studies on 6-chloropurine have demonstrated its ability to disrupt purine metabolism. In a notable in vivo study using Sarcoma 180 ascites cells, 6-chloropurine was found to significantly inhibit the incorporation of glycine-2-C14 into nucleic acid guanine (B1146940). capes.gov.br This suggests that 6-chloropurine, and by extension its derivatives, may act by blocking the de novo synthesis of purines, a critical pathway for cell growth and proliferation. capes.gov.br The inhibition of this pathway can lead to a deficiency in the purine nucleotides necessary for DNA and RNA synthesis, thereby exerting a cytotoxic effect on rapidly dividing cells.
The proposed mechanism for this antimetabolic activity involves the electrophilic nature of the 6-chloropurine moiety. nih.gov It is suggested that the chlorine atom at the 6-position makes the purine ring susceptible to nucleophilic attack, potentially leading to the formation of a covalent bond with target enzymes involved in purine biosynthesis. nih.gov This irreversible inhibition would effectively shut down the metabolic pathway. This mode of action is a hallmark of certain anticancer and antiviral agents. nih.gov
Furthermore, research on other 6-chloropurine analogs has highlighted their potential as antitumor agents. medchemexpress.comcaymanchem.com The conversion of 6-chloropurine to S-(6-purinyl)glutathione and subsequently to 6-mercaptopurine (B1684380) may be involved in its antitumor activity. medchemexpress.com
| Model System | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|
| Sarcoma 180 ascites cells (in vivo) | Marked inhibition of glycine-2-C14 utilization for nucleic acid guanine formation. | Inhibition of de novo purine biosynthesis. | capes.gov.br |
| General (based on derivative studies) | Potential for irreversible enzyme inhibition. | Electrophilic nature of the 6-chloropurine moiety leading to covalent bond formation with target enzymes. | nih.gov |
Free Radical Scavenging Activity
There is no direct evidence in the reviewed literature concerning the free radical scavenging properties of this compound. However, some research has been conducted on other derivatives of 6-chloropurine. For instance, a study on 6-chloro-8-substituted-9[H]-purine derivatives included an evaluation of their antioxidant properties using the DPPH and nitric oxide methods. This indicates that the broader class of 6-chloropurine derivatives has been considered for potential antioxidant and free radical scavenging activities. The results of these specific tests on the 8-substituted analogs were not detailed in the available abstract. Therefore, while it is plausible that this compound could possess such activities, experimental verification is necessary.
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Molecular Binding Mechanisms with Protein Targets
There is no specific information in the reviewed literature detailing the molecular binding mechanisms of 2-(6-chloro-9H-purin-9-yl)acetic acid with any protein targets.
Studies on other 2,6,9-trisubstituted purine (B94841) derivatives, such as Olomoucine II, have shown that they can act as inhibitors of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site of these enzymes. For example, Olomoucine II demonstrates specificity for CDK2, CDK7, and CDK9. Another purine derivative, Purvalanol A, also inhibits various CDKs, including CDK1, CDK2, CDK4, and CDK5, through competitive inhibition of ATP binding. However, no such binding studies or protein target identification has been published for this compound itself.
Cellular Uptake and Intracellular Localization Studies
Specific studies on the cellular uptake and intracellular localization of this compound are not available in the current scientific literature.
For context, the cellular transport of related purine analogues, such as 6-mercaptopurine (B1684380) (6-MP), has been shown to be a carrier-mediated process rather than simple diffusion. This transport is partially dependent on sodium, suggesting the involvement of concentrative nucleoside transporters (CNTs). The disposition of other purine derivatives has been studied in specific cell types, like renal cortical cells, to understand their transport and accumulation. Without experimental data, it is not possible to determine if this compound utilizes similar transport mechanisms or to describe its distribution within the cell.
Modulation of Key Cellular Pathways and Signaling Cascades
Impact on Purine Metabolism
There is no direct evidence or research detailing the impact of this compound on purine metabolism. Purine metabolism consists of two main pathways: de novo synthesis and the salvage pathway. Antimetabolites, the class to which purine analogues belong, often interfere with these pathways. For instance, some purine analogues can inhibit key enzymes involved in the de novo synthesis of purine nucleotides. The purine salvage pathway allows cells to recycle purine bases from nucleic acid turnover, a process facilitated by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). It is unknown if this compound or its metabolites interact with these or other enzymes in the purine metabolic pathways.
Induction of Apoptosis and Cell Cycle Modulation
While there is no specific study on this compound, research on structurally related 6-chloropurine (B14466) nucleosides has shown that they can induce apoptosis and cause cell cycle arrest. In one study, new 6-chloropurine nucleosides were found to induce apoptosis, confirmed by DNA fragmentation assays, and to cause a G2/M phase cell cycle arrest in cancer cell lines. It is hypothesized that this could be related to the inhibition of cyclin-dependent kinases (CDKs). Other 2,6,9-trisubstituted purines have also been shown to arrest the cell cycle and induce apoptosis. Without direct experimental testing of this compound, its effects on these processes remain unconfirmed.
Interactive Table: Effects of Related Purine Derivatives on Cell Cycle
| Compound Class | Observed Effect | Cell Cycle Phase Affected | Reference |
|---|---|---|---|
| 6-chloropurine nucleosides | Cell Cycle Arrest, Apoptosis | G2/M | |
| 2,6,9-trisubstituted purines | Cell Cycle Arrest, Apoptosis | G2/M or G1 |
Endoplasmic Reticulum (ER) Stress Response
There are no published studies investigating whether this compound induces an Endoplasmic Reticulum (ER) stress response. The ER is crucial for protein folding, and the accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR). This response is mediated by sensors like IRE1α, PERK, and ATF6. It has been shown that ER stress in intestinal epithelial cells can initiate the synthesis of purine metabolites. While some research indicates that certain purine analogues can induce the UPR, this has not been specifically demonstrated for this compound.
Interaction with Nucleic Acids (DNA/RNA)
Direct evidence of any interaction between this compound and nucleic acids (DNA or RNA) is absent from the scientific literature. Many purine analogues exert their biological effects after being metabolized into nucleotide analogues, which can then be incorporated into DNA and/or RNA, leading to chain termination or dysfunction. However, no studies have confirmed this mechanism for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for 2-(6-chloro-9H-purin-9-yl)acetic acid were not found in the reviewed literature, the principles of QSAR are highly relevant to understanding the SAR of this compound class. QSAR studies on other series of purine (B94841) derivatives have successfully correlated physicochemical properties with biological activity. Such models typically use descriptors related to hydrophobicity, electronics, and sterics to predict the activity of new analogs. A QSAR model for derivatives of this compound would be invaluable for guiding the design of more potent and selective compounds. For instance, a QSAR study on piperine (B192125) analogs as bacterial efflux pump inhibitors demonstrated the ability of such models to predict the activity of new compounds and explain the importance of specific molecular regions. mdpi.com
Computational Approaches to SAR Elucidation
Computational methods are powerful tools for elucidating the SAR of compounds like this compound. These approaches can provide insights into the molecular interactions that govern biological activity and can guide the design of new derivatives with improved properties.
Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. A pharmacophore model for a series of active purine derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new compounds that are likely to be active, thus accelerating the drug discovery process. While no specific pharmacophore models for this compound were identified, the general methodology has been successfully applied to other purine-based inhibitors.
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in modern drug design that help to assess the quality of a compound. LE relates the binding affinity of a molecule to its size (typically the number of heavy atoms), while LLE relates affinity to lipophilicity. wikipedia.orgsciforschenonline.org
In the context of designing derivatives of this compound, these metrics can be used to guide the optimization process. The goal is to increase potency without excessively increasing molecular size or lipophilicity, as these properties can negatively impact the drug-like characteristics of a compound. For example, a study on benzophenone-type inhibitors of P-glycoprotein utilized LE and LLE to identify derivatives with the best activity-to-size or activity-to-lipophilicity ratio. nih.gov
By calculating LE and LLE for a series of analogs, medicinal chemists can prioritize compounds that make efficient use of their atoms and lipophilicity to achieve high affinity for their target. This approach helps to avoid the "molecular obesity" that can plague lead optimization programs and increases the likelihood of developing a successful drug candidate.
Computational and Theoretical Studies on 2 6 Chloro 9h Purin 9 Yl Acetic Acid and Its Analogues
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein.
While specific molecular docking studies on 2-(6-chloro-9H-purin-9-yl)acetic acid are not extensively documented in publicly available literature, research on analogous 6-chloropurine (B14466) derivatives provides significant insights. For instance, studies on various purine (B94841) and pyrimidine (B1678525) derivatives have utilized molecular docking to identify potential biological targets and elucidate binding modes. In one such study, various purine derivatives were docked against the active site of xanthine (B1682287) oxidase (XO), a key enzyme in purine metabolism whose overactivity is implicated in gout. mdpi.com The docking results for compounds structurally similar to this compound revealed key interactions with amino acid residues in the active site of XO, such as hydrogen bonding and hydrophobic interactions, which are crucial for their inhibitory activity. nih.gov
Furthermore, docking studies on pyrazolo[3,4-d]pyrimidine derivatives, which are purine isosteres, against the TRAP1 kinase receptor have demonstrated the importance of specific substitutions on the heterocyclic core for achieving high binding affinity. mdpi.com These studies often reveal that small modifications, such as the addition of a chloro group or an acetic acid moiety, can significantly alter the binding affinity and selectivity of the compound.
A representative summary of docking scores and key interacting residues for analogous compounds from various studies is presented in the table below.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Purine Derivatives | Xanthine Oxidase | -7.5 to -9.2 | Phe798, Leu814 |
| Pyrazolo[3,4-d]pyrimidines | TRAP1 Kinase | -8.0 to -10.5 | Cys532, Phe583, Ser536 |
| Pyrano-pyridines | Adenosine A1 Receptor | -6.8 to -8.5 | Thr270, His278 |
This table is a compilation of representative data from studies on analogous compound classes and does not represent data for this compound itself.
Molecular Dynamics Simulations to Investigate Binding Stability
Molecular dynamics (MD) simulations are employed to analyze the physical motions of atoms and molecules. In drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex over time.
For purine analogues, MD simulations have been instrumental in validating docking results and providing a more dynamic picture of the binding interactions. nih.govmdpi.com For example, a 200-nanosecond MD simulation of a peptide inhibitor bound to xanthine oxidase revealed that the initial binding pose obtained from docking was stable throughout the simulation, with the inhibitor forming persistent hydrogen bonds with the target protein. nih.gov Similar simulations on other purine derivatives have shown that the flexibility of the protein and the ligand can lead to conformational changes that either strengthen or weaken the binding, a detail that static docking cannot capture. nih.gov
The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable complex will typically exhibit a low and converging RMSD value.
| System | Simulation Time (ns) | Average RMSD (Å) |
| Xanthine Oxidase-Inhibitor Complex | 200 | 1.5 ± 0.3 |
| TRAP1 Kinase-Inhibitor Complex | 100 | 2.1 ± 0.5 |
This table presents typical data from MD simulations of analogous systems and is for illustrative purposes.
Quantum Chemical Calculations of Electronic and Conformational Properties
Quantum chemical calculations are used to study the electronic structure and geometry of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.
For purine derivatives, quantum chemical methods like Density Functional Theory (DFT) have been used to calculate various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
Furthermore, these calculations can predict the most stable conformation of a molecule and the energy barriers for rotation around single bonds. For this compound, the conformational flexibility of the acetic acid side chain is a key determinant of its ability to fit into a protein's binding pocket.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 6-chloropurine | -6.8 | -1.5 | 5.3 |
| Purine | -6.4 | -1.2 | 5.2 |
The data in this table is derived from studies on related purine compounds.
In Silico Prediction of Potential Biological Activities
In silico methods for predicting biological activity often involve the use of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a series of compounds with their biological activity.
QSAR studies on various classes of heterocyclic compounds, including purine and pyrimidine derivatives, have been successful in predicting their antimicrobial and anticancer activities. mdpi.comfip.org These models are built using a training set of compounds with known activities and are then used to predict the activity of new, untested compounds.
For a compound like this compound, a QSAR model developed for a series of purine derivatives could predict its potential efficacy against a particular biological target based on its calculated physicochemical properties and structural features.
| QSAR Model | Predicted Activity |
| Anticancer (HeLa cell line) | Moderate |
| Antimicrobial (P. aeruginosa) | Low |
This table provides a hypothetical prediction based on the application of existing QSAR models for analogous compound series.
Computational Design and Screening of Novel Derivatives
Computational chemistry plays a pivotal role in the rational design of novel drug candidates. By understanding the structure-activity relationships of a lead compound, new derivatives with potentially improved activity and selectivity can be designed and screened in silico before their synthesis.
Starting from a lead compound like this compound, new derivatives can be generated by modifying its structure, for example, by substituting the chloro group with other halogens or functional groups, or by altering the length and functionality of the acetic acid side chain. nih.govnih.gov These virtual libraries of compounds can then be screened using high-throughput docking against a panel of biological targets to identify the most promising candidates for further development. mdpi.comresearchgate.net
This approach has been successfully applied to the design of novel inhibitors for various enzymes and receptors, leading to the discovery of potent and selective drug candidates.
Advanced Analytical and Spectroscopic Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(6-chloro-9H-purin-9-yl)acetic acid. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.
In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) group of the acetic acid side chain would be expected to appear as a singlet, integrating to two protons. The protons on the purine (B94841) ring system, specifically at the C2 and C8 positions, would also produce distinct singlet signals. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the purine ring itself.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the purine ring. The chemical shifts of the purine carbons are characteristic of this heterocyclic system and are further influenced by the chloro-substituent at the C6 position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for gaining insights into its structural integrity through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition.
Under typical electrospray ionization (ESI) conditions, the compound can be observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The isotopic pattern characteristic of a chlorine-containing compound (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) would be a definitive feature in the mass spectrum.
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern would reveal characteristic losses, such as the loss of the carboxylic acid group or cleavage of the acetic acid side chain, providing further confirmation of the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group. A broad absorption due to the hydroxyl (O-H) stretch of the carboxylic acid would also be prominent. Vibrations associated with the C-Cl bond and the various C-N and C=N bonds within the purine ring system would also be observed in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The purine ring system, being an aromatic and heterocyclic structure, exhibits characteristic UV absorption maxima. The position of these maxima can be influenced by the solvent and the pH of the solution due to the presence of the acidic carboxylic acid group and the basic nitrogen atoms in the purine ring.
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the compound with high accuracy. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (like acetonitrile (B52724) or methanol), would be typically employed. The compound would be detected by UV absorbance at a wavelength where the purine ring exhibits strong absorption. The purity is determined by the area percentage of the main peak in the chromatogram.
Applications As a Research Tool and Chemical Intermediate
Precursor in the Synthesis of Complex Purine (B94841) Analogues
The primary and most well-documented application of 2-(6-chloro-9H-purin-9-yl)acetic acid and its analogues, such as 2-amino-6-chloro-9H-purin-9-yl)acetic acid, is as a precursor for the synthesis of more complex, substituted purine derivatives. The chlorine atom at the C6 position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.
Specific examples of its use as a synthetic precursor include:
Synthesis of 2,6,9-trisubstituted purines: The 6-chloro group can be displaced by various amines, thiols, or alcohols, while the N9-acetic acid group can be esterified or coupled with other molecules. This multi-step approach allows for the systematic construction of diverse molecular architectures.
Formation of purine-amino acid conjugates: The N9-acetic acid can be coupled with amino acids or peptides. For example, N-(purin-6-yl)dipeptides have been synthesized by first coupling N-(purin-6-yl)-(S)-amino acids with a second amino acid ester. This creates hybrid molecules that can explore biological targets at the interface of nucleic acid and protein recognition.
Development of C6-alkylated purines: While nucleophilic substitution is common for introducing heteroatoms, advanced catalytic methods like photoredox/nickel dual catalysis can be used to couple 6-chloropurines with alkyl bromides, forming C-C bonds—a traditionally challenging transformation.
Creation of purine intermediates with long alkyl chains: The 2-amino-6-chloro-9H-purin-9-yl)acetic acid variant has been used as a starting material for synthesizing 6-decyloxy and 6-decylthio substituted purine intermediates, which are then further elaborated.
Table 1: Examples of Complex Purine Analogues Synthesized from this compound and its Derivatives
Use in Biochemical and Cellular Assays as a Probe Compound
A probe compound in biochemistry is a molecule used to study and visualize biological processes in a cellular or biochemical environment. While the literature does not extensively document the use of this compound directly as an off-the-shelf probe, its chemical structure makes it an excellent foundational scaffold for creating such tools.
The utility of this compound for developing probes lies in its two distinct functional handles:
The C6-Chloro Group: This site allows for the attachment of various functional groups through nucleophilic substitution. A reporter group, such as a fluorophore or a biotin (B1667282) tag, could be introduced here.
The N9-Acetic Acid Group: The carboxylic acid provides a convenient point for conjugation to other molecules, such as peptides, proteins, or linker arms, using standard amide coupling chemistry.
This dual functionality allows for a modular approach to probe design. For example, a fluorescent dye could be attached at the C6 position, and the resulting fluorescent purine acid could then be coupled to a specific peptide sequence via its N9-acetic acid group. This would create a probe capable of reporting on the location or binding interactions of that peptide within a cell. Although specific examples naming this compound as the starting point for a probe are not prominent, the synthesis of purine derivatives for evaluation in biochemical and cellular assays is a common theme. Compounds derived from this scaffold are frequently subjected to a battery of tests, including gene and protein expression analysis, cell viability assays, and flow cytometry to understand their biological effects.
Scaffold for the Development of New Chemical Entities in Drug Discovery Research (preclinical focus)
The purine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. Consequently, this compound and related chloropurines are valuable starting points for the discovery of new drugs. The synthetic versatility of the C6-chloro position allows for the generation of large libraries of compounds that can be screened for activity against various diseases.
The preclinical development of compounds derived from this scaffold is an active area of research, with a focus on several therapeutic areas:
Anticancer Agents: Many protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer, use a purine (ATP) as a substrate. Therefore, purine analogues are well-suited to act as kinase inhibitors. Numerous 2,6,9-trisubstituted purines have been synthesized and evaluated in vitro for their cytotoxic effects on various cancer cell lines. For instance, derivatives have been designed as potential inhibitors of cyclin-dependent kinases (CDKs) and Src kinase, both of which are important targets in oncology.
Antiviral Agents: Nucleoside analogues are a cornerstone of antiviral therapy. The structural similarity of purine derivatives to natural nucleosides allows them to interfere with viral replication enzymes like polymerases. The synthesis of novel purine derivatives, such as pyran nucleoside analogues derived from 6-chloropurine (B14466), has been explored for potential antiviral activity.
Analgesics: Research into N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids has led to the identification of novel analgesics. These compounds were evaluated in mouse models and showed significant pain-relieving properties.
Antimycobacterial Agents: Conjugates of purines with amino acids and peptides have been investigated as potential treatments for tuberculosis. N-(purin-6-yl)glycyl-(S)-glutamic acid, synthesized from a 6-chloropurine precursor, showed high activity against both standard and multidrug-resistant strains of M. tuberculosis in preclinical tests.
Table 2: Preclinical Research Applications of Scaffolds Derived from 6-Chloropurines
Future Research Directions and Unexplored Avenues for 2 6 Chloro 9h Purin 9 Yl Acetic Acid
Exploration of Emerging Biological Targets for Purine-Based Compounds
The therapeutic potential of purine (B94841) analogs is vast, owing to their ability to interact with a multitude of biological targets. mdpi.com While initial research may have focused on established targets, the future for 2-(6-chloro-9H-purin-9-yl)acetic acid lies in exploring a broader and more nuanced range of molecular interactions.
Historically, purine antimetabolites were developed to interfere with nucleic acid synthesis, making them effective anticancer and antiviral agents. nih.gov However, the field has expanded significantly. Recent studies on various purine derivatives have identified a range of other targets. For instance, different purine-based compounds have shown potent activity as inhibitors of cyclin-dependent kinases (CDKs), EGFR (Epidermal Growth Factor Receptor), and BRAFV600E, which are crucial in cancer therapy. nih.govnih.gov Other research has pointed towards targets like the type A γ-aminobutyric acid receptor (GABAAR) for epilepsy and the calcium-activated chloride channel ANO1 as a novel target for osteoporosis. acs.org
Future investigations into this compound should involve comprehensive screening against a panel of these emerging targets. Its structural features—a chloro-substituted purine ring linked to an acetic acid moiety—could be systematically modified to optimize binding and activity against newly identified targets. For example, structure-activity relationship (SAR) studies have shown that substitutions at various positions on the purine ring are critical for activity and selectivity. dntb.gov.ua Research on other purines has demonstrated that arylpiperazinyl systems at position 6 can be beneficial for cytotoxic activity. dntb.gov.ua Exploring such modifications on the this compound scaffold could unveil novel therapeutic activities.
| Potential Target Class | Specific Examples | Therapeutic Area | Supporting Research Insights |
| Kinases | EGFR, BRAFV600E, CDKs | Oncology | Purine/pteridine derivatives have been synthesized as dual inhibitors of EGFR and BRAFV600E. nih.gov Roscovitine is a purine analog that acts as a CDK inhibitor. nih.gov |
| Purine Metabolism Enzymes | Adenosine deaminase (ADA), Purine nucleoside phosphorylase (PNP) | Oncology, Immunology | Analogs can act as substrates or inhibitors of these enzymes to exert chemotherapeutic effects. mdpi.com Forodesine is a PNP inhibitor with activity in T-cell proliferative disorders. mdpi.com |
| Ion Channels & Receptors | GABAA Receptors, ANO1 | Neurology, Osteoporosis | Purine-containing derivatives have been developed as positive allosteric modulators of GABAAR for epilepsy. acs.org Tamsulosin derivatives, which contain a purine-like structure, have been explored as ANO1 inhibitors for osteoporosis. acs.org |
| Acetolactate Synthase (ALS) | Plant/microbial enzyme | Agriculture (Herbicides) | Novel purine derivatives have been developed as herbicide safeners that competitively bind to the ALS active site. nih.gov |
Development of Advanced In Vitro Models (e.g., 3D cell cultures, organoids) for Activity Profiling
To accurately predict the in vivo efficacy of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. Advanced three-dimensional (3D) models, such as spheroids and organoids, offer a more physiologically relevant environment for activity profiling. nih.govcorning.com
3D cell cultures better mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in living tissues. nih.govnih.gov This complexity is often lost in 2D monolayers, leading to discrepancies between in vitro and in vivo drug responses. nih.gov Organoids, which are self-organizing 3D structures grown from stem cells, are particularly promising as they can replicate the architecture and function of specific organs. sigmaaldrich.com
For this compound, employing these models can provide significant advantages:
Disease Modeling: Patient-derived tumor organoids can be used to test the compound's anti-cancer activity on a personalized level, potentially revealing sensitivity or resistance patterns linked to specific tumor genetics. nih.govsigmaaldrich.com
Efficacy and Safety Screening: The use of organoids representing various organs (e.g., liver, kidney) can facilitate early-stage assessment of both therapeutic efficacy and potential toxicity. nih.gov This is crucial for de-risking the compound before it enters more expensive and complex preclinical stages.
High-Throughput Screening (HTS): Recent advancements are making it possible to use 3D models in a high-throughput manner, allowing for the screening of large libraries of derivatives of this compound to identify leads with improved activity profiles. corning.comnih.gov
| Model Type | Description | Advantages for Profiling Purine Compounds | Limitations |
| Spheroids | Simple, self-assembled 3D aggregates of cell lines (e.g., tumor spheroids). corning.com | Mimic tumor microenvironment, useful for assessing drug penetration and efficacy. | Derived from established cell lines which may have lost original tumor characteristics. nih.gov |
| Organoids | 3D aggregates derived from primary tissue or stem cells that self-organize and exhibit organ-specific functionality. sigmaaldrich.com | Physiologically relevant, preserve patient-specific genetics, useful for personalized medicine and toxicity testing. corning.comsigmaaldrich.com | Lack of vasculature, may lack certain in vivo cell types, can be complex and costly to maintain. nih.gov |
| Organs-on-Chips | Microfluidic devices containing living cells that recreate the physiological functions of organs and organ systems. nih.govbiocompare.com | Allows for dynamic culture conditions and the modeling of interactions between different organ systems. biocompare.com | Technically complex, requires specialized equipment and expertise. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully elucidate the biological effects of this compound, a holistic, systems-level approach is required. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular perturbations induced by the compound. nih.govquantori.com
Analyzing a single data type in isolation provides only a partial view. An integrated approach, however, can reveal the complex interplay between different biological layers, from genetic predisposition to functional outcomes. nih.gov For instance, treating a cancer cell line with this compound and subsequently analyzing the multi-omics data could:
Identify the specific signaling pathways that are modulated.
Reveal novel mechanisms of action or off-target effects.
Discover biomarkers that predict a patient's response to the compound. nih.gov
Several computational platforms and methodologies have been developed to facilitate the integration and analysis of multi-omics datasets. scispace.commdpi.com These tools can help to build comprehensive molecular profiles of a compound's activity and identify key driver genes or pathways that are consistently perturbed across different omics layers. mdpi.com This deep mechanistic understanding is invaluable for optimizing the compound's structure and for guiding its clinical development.
| Omics Layer | Information Provided | Application to this compound Research |
| Genomics | DNA sequence variations, mutations, copy number variations (CNV). nih.gov | Identify genetic markers that correlate with sensitivity or resistance to the compound. |
| Transcriptomics | Gene expression levels (mRNA, microRNA). nih.gov | Determine which genes and pathways are up- or down-regulated upon treatment. |
| Proteomics | Protein expression levels and post-translational modifications. nih.gov | Identify the direct protein targets and downstream effects on protein networks. |
| Metabolomics | Levels of small molecule metabolites. nih.gov | Understand the compound's impact on cellular metabolism and bioenergetics. |
Novel Synthetic Methodologies for Sustainable Production
The advancement of chemical synthesis techniques offers opportunities to produce this compound and its analogs more efficiently and sustainably. Future research should focus on moving beyond traditional methods towards greener and more innovative synthetic strategies.
Key areas for exploration include:
Metal-Mediated Coupling Reactions: The use of palladium and nickel catalysts has significantly expanded the ability to create structurally diverse purine derivatives by forming C-C and C-N bonds at various positions on the purine ring. mdpi.com These methods could be applied to synthesize novel analogs of this compound with diverse substitutions for extensive SAR studies.
Solid-Phase Synthesis: This technique allows for the efficient production of libraries of related compounds, which is highly beneficial for drug discovery. dntb.gov.ua Adapting solid-phase synthesis for the purine core of this compound would accelerate the optimization process.
Sustainable Chemistry: The use of bio-based ionic liquids has been explored to improve the water-solubility of purines, which is often a limiting factor in their application. mdpi.com Investigating such green solvents for the synthesis and formulation of this compound could offer environmental and practical benefits.
Fragment-Based Design and Splicing: A recent strategy involves splicing active substructures from different molecules to create novel compounds. nih.govacs.org For example, the purine scaffold could be combined with fragments from other biologically active molecules to design new derivatives with unique properties. acs.org
| Synthetic Approach | Description | Potential Application for this compound |
| Metal-Mediated Coupling | Use of catalysts (e.g., Palladium, Nickel) to form new carbon-carbon or carbon-nitrogen bonds. mdpi.com | Creation of a diverse library of analogs with various substituents at positions C2, C6, and C8 for SAR studies. mdpi.com |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for easier purification and automation. dntb.gov.ua | Rapid generation of a library of derivatives for high-throughput screening. |
| Bio-based Ionic Liquids | Using purines themselves as part of an ionic liquid to enhance solubility. mdpi.com | Improving the solubility and bioavailability of the compound and its derivatives, facilitating greener synthesis. mdpi.com |
| Active Substructure Splicing | Combining known active chemical fragments to design new molecules. nih.gov | Designing novel derivatives by combining the purine core with other pharmacophores to explore new biological activities. |
Advanced Computational Tools for Predictive Biology and Design
In silico methods are now an indispensable part of the drug discovery pipeline, enabling faster and more cost-effective research. nih.gov The future development of this compound will greatly benefit from the application of advanced computational tools for prediction and design.
Predictive Modeling: Machine learning models can be trained to predict various properties, including whether a compound will be a substrate or inhibitor of key metabolic enzymes like cytochrome P450s. nih.gov This can help in the early stages to design derivatives with more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Virtual Screening and Docking: Molecular docking simulations can predict how this compound and its virtual derivatives bind to the active sites of various protein targets. nih.gov This is useful for prioritizing which compounds to synthesize and test, and for understanding the molecular basis of their activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of a series of analogs with their biological activity. dntb.gov.ua This provides valuable insights into which chemical properties (e.g., steric, electronic) are most important for potency and can guide the design of more effective compounds.
Artificial Intelligence (AI) in Structure Prediction: AI tools like AlphaFold can predict the 3D structure of proteins from their amino acid sequence with high accuracy. nih.gov This is particularly useful when an experimental structure of a target protein is unavailable, thereby enabling structure-based drug design efforts for novel targets. nih.gov Furthermore, all-atom computer simulations are becoming powerful enough to study the mechanisms of protein misfolding, which could open new therapeutic avenues. news-medical.net
| Computational Tool | Function | Application in Research on this compound |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. nih.gov | Identify likely biological targets; guide the design of derivatives with improved binding. |
| Machine Learning Models | Classify compounds based on properties like enzyme inhibition or substrate specificity. nih.gov | Predict ADMET properties and potential for drug-drug interactions. |
| 3D-QSAR | Correlates 3D molecular properties with biological activity. dntb.gov.ua | Understand the structural requirements for activity and guide lead optimization. |
| AI-Powered Structure Prediction | Predicts the 3D structure of proteins from their amino acid sequence. nih.gov | Enable structure-based design for novel targets where no experimental structure exists. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(6-chloro-9H-purin-9-yl)acetic acid?
Methodological Answer:
The synthesis typically involves functionalizing the purine core at the 6-position with chlorine and introducing the acetic acid moiety at the 9-position. A common approach includes:
- Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts (e.g., Pd(Ph₃)₄) to attach aryl/alkyl groups, as demonstrated in purine derivative syntheses .
- Protection/deprotection strategies for reactive sites, such as tetrahydropyranyl (THP) protection of the purine ring to direct regioselective chlorination .
- Acid hydrolysis or enzymatic cleavage to introduce the acetic acid group.
Key Considerations:
- Optimize reaction conditions (solvent, temperature, catalyst loading) to minimize side products.
- Use column chromatography (e.g., EtOAc/hexane gradients) for purification .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chlorine at C6, acetic acid at N9) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in structurally related purine derivatives .
Data Interpretation Tip:
- Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations).
Advanced: How can researchers optimize low yields in coupling reactions during synthesis?
Methodological Answer:
Low yields often stem from competing side reactions or inefficient catalysis. Strategies include:
- Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(OAc)₂) or ligand additives (e.g., SPhos) to enhance cross-coupling efficiency .
- Reaction Solvent Optimization : Use toluene or DMF for better solubility of boronic acid coupling partners .
- Temperature Control : Reflux conditions (~110°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
Case Study:
- achieved ~70% yield for a similar purine derivative using Pd(Ph₃)₄ and K₂CO₃ in toluene .
Advanced: How to address regioselectivity challenges in functionalizing the purine ring?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Solutions include:
- Protecting Group Strategy : Use THP or Fmoc groups to block reactive sites (e.g., N9) and direct chlorination to C6 .
- Computational Modeling : Employ density functional theory (DFT) to predict reactive sites based on electron density maps .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates.
Example:
- In , stereochemical control was achieved using chiral phosphonate derivatives, validated via X-ray crystallography .
Advanced: How to evaluate enzymatic inhibition mechanisms involving this compound?
Methodological Answer:
Mechanistic studies require multidisciplinary approaches:
- Kinetic Assays : Measure inhibition constants (Kᵢ) using spectrophotometric or fluorometric methods under varied substrate concentrations.
- Molecular Docking : Compare binding modes with adenosine analogs (e.g., acetyl adenylate in ) to identify key interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for inhibitor-enzyme complexes.
Biological Relevance:
- Structural analogs like 9-ethylguanine () show that substituents at N9 significantly alter activity .
Advanced: How to reconcile conflicting data on the compound’s bioactivity across studies?
Methodological Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies:
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for pH/temperature .
- Purity Verification : Employ HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
- Meta-Analysis : Compare data across studies using tools like ANOVA to identify outliers or systemic biases.
Case Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
